(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Overview
Description
“(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide” is a chemical compound with the molecular formula C5H10N2·2HBr and a molecular weight of 259.97 . It is a solid substance at 20°C and appears as a white to light yellow to light orange powder or crystal . This compound is frequently employed in synthetic chemistry as a rigid bicyclic counterpart of the piperazine ring .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . It can be used as a starting material for the synthesis of chiral diazabicyclic ligands, applicable in the preparation of dicopper (II) complexes .Molecular Structure Analysis
The molecular structure of the parent ring in (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has been reported . The asymmetric unit contains two crystallographically independent cages of 2,5-diazabicyclo[2.2.1]heptane. Each cage is protonated at the two nitrogen sites. The overall charge balance is maintained by four crystallographically independent bromide ions .Chemical Reactions Analysis
This compound can be used as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts, which are applicable in the asymmetric catalysis reactions .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It has a specific rotation of [α]20/D +18.0 to +23.0 deg (C=1,H2O) .Scientific Research Applications
Synthesis of Chiral Diazabicyclic Ligands
This compound serves as a starting material for synthesizing chiral diazabicyclic ligands, which are important in the field of stereochemistry and can be used in the preparation of dicopper (II) complexes .
Asymmetric Catalysis
It acts as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives that function as catalysts in asymmetric catalysis reactions . Asymmetric catalysis is crucial for creating compounds with specific chirality, a property important in pharmaceuticals and materials science.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
The compound’s interaction with its targets and the resulting changes are areas of ongoing research .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and pharmacokinetics .
Action Environment
Research in this area could provide valuable insights into the compound’s behavior under different conditions .
properties
IUPAC Name |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2BrH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H/t4-,5-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYQWKOXKGJREA-RSLHMRQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347438 | |
Record name | (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132747-20-7 | |
Record name | (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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